

Synthesis of Phenoquinone: A Detailed Laboratory Protocol

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Compound of Interest

Compound Name: *Phenoquinone*

CAS No.: 4370-52-9

Cat. No.: B14147520

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Application Notes

Phenoquinone is a crystalline molecular complex composed of one molecule of p-benzoquinone and two molecules of phenol, with the formula $C_6H_4O_2 \cdot 2(C_6H_5OH)$ ^[1]. This deep red crystalline substance is formed through the oxidation of phenol, where a portion of the phenol is converted to p-benzoquinone, which then co-crystallizes with the remaining phenol. The synthesis of **phenoquinone** is a classic example of molecular complex formation and provides a valuable route to a stable, crystalline form of these components. This protocol details a laboratory-scale synthesis of **phenoquinone**, focusing on a reliable oxidation method and the subsequent isolation of the complex. The procedure is relevant for researchers in organic synthesis, materials science, and those interested in the chemistry of quinones and phenols.

Experimental Protocols

The synthesis of **phenoquinone** is a two-stage process that is typically performed as a single reaction. The initial step is the oxidation of phenol to p-benzoquinone, which is then allowed to

form a complex with the unreacted phenol present in the reaction mixture.

Materials and Equipment

- Phenol
- Sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$)
- Sulfuric acid (H_2SO_4), concentrated
- Distilled water
- Benzene (or a suitable alternative solvent for extraction)
- Calcium chloride (anhydrous)
- Beakers
- Erlenmeyer flask
- Stirring apparatus (magnetic stirrer or mechanical stirrer)
- Ice bath
- Buchner funnel and flask
- Filter paper
- Separatory funnel
- Distillation apparatus
- Heating mantle or steam bath

Synthesis of Phenoquinone

This protocol is adapted from established methods for the oxidation of hydroquinone, which can be modified for the direct synthesis of the **phenoquinone** complex from phenol by controlling the stoichiometry.

1. Preparation of the Oxidizing Solution:

- In a conical flask, dissolve 14 g of sodium dichromate in 6.5 mL of water.
- Carefully add 10 mL of concentrated sulfuric acid to the sodium dichromate solution while cooling the flask in an ice bath and stirring. This solution should be prepared in a fume hood due to the corrosive and toxic nature of the reagents.

2. Oxidation of Phenol:

- In a separate larger beaker (e.g., 2.5 L), dissolve 10 g of phenol in 200 mL of water.
- Cool the phenol solution to approximately 10°C in an ice bath.
- Slowly add the prepared oxidizing solution dropwise to the stirred phenol solution. Maintain the temperature of the reaction mixture below 20°C throughout the addition.
- The color of the reaction mixture will change, and a precipitate may form. Continue stirring for an additional 30 minutes after the addition is complete.

3. Isolation and Purification of the **Phenoquinone** Complex:

- Cool the reaction mixture to about 10°C and collect the crude product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with a small amount of cold water to remove inorganic salts.
- The filtrate can be extracted with two portions of benzene (15 mL each) to recover any dissolved product.
- Transfer the filtered solid to a beaker and add the benzene extracts.
- Heat the mixture on a steam bath with stirring to dissolve the **phenoquinone**.
- Decant the hot benzene solution into a clean, dry flask containing a small amount of anhydrous calcium chloride to remove any residual water.
- Filter the hot, dried solution to remove the calcium chloride.

- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the deep red **phenoquinone** crystals.
- Collect the crystals by vacuum filtration and allow them to air dry.

Data Presentation

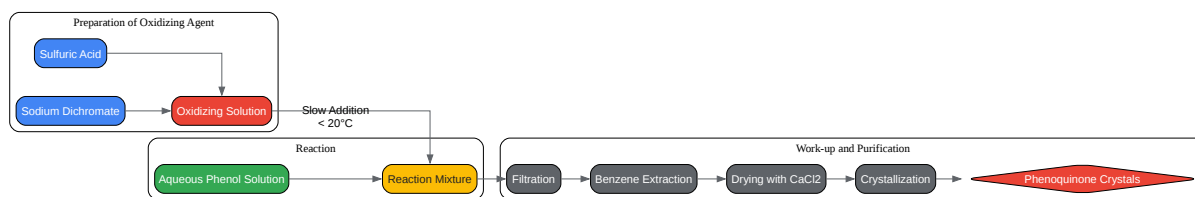
Parameter	Value	Reference
Molecular Formula	C ₁₈ H ₁₆ O ₄	Calculated
Molecular Weight	296.32 g/mol	Calculated
Appearance	Deep red crystals	[2]
Composition	1 molecule p-benzoquinone: 2 molecules phenol	[1]

Note: Specific yield and spectroscopic data for the **phenoquinone** complex prepared by this exact method would need to be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step laboratory synthesis of **phenoquinone**.

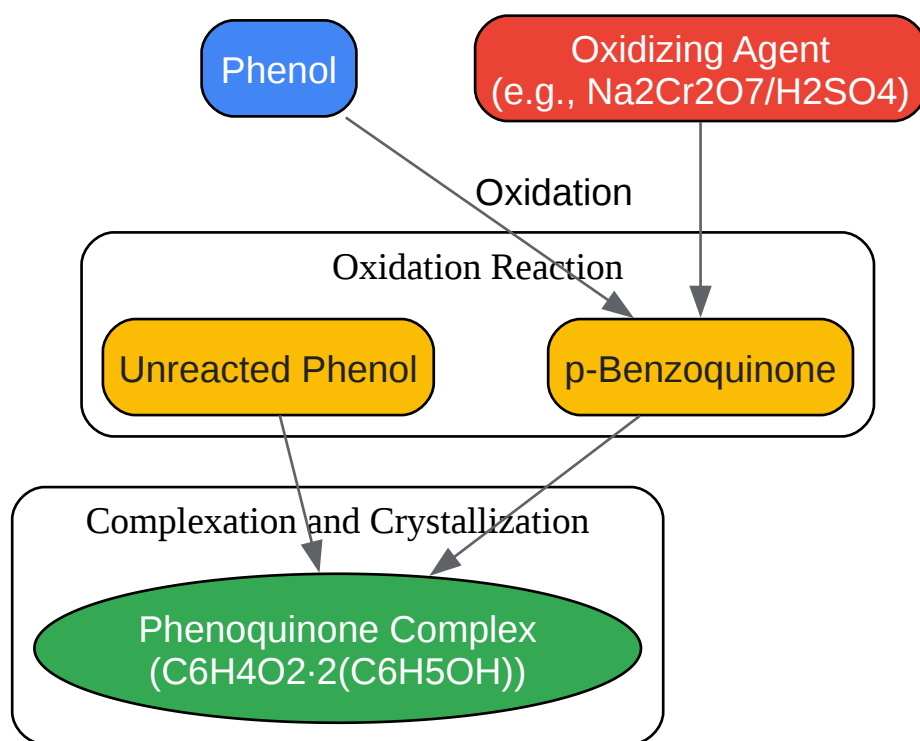


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Caption: Experimental workflow for the synthesis of **Phenoquinone**.

Logical Relationship of Synthesis

This diagram outlines the conceptual flow from starting materials to the final product.



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Caption: Logical flow of **Phenoquinone** synthesis.

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References

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- 2. 1H proton nmr spectrum of phenol C₆H₆O C₆H₅OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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